2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide
Overview
Description
“2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide” is an organic compound . It is a part of the class of compounds known as fluorinated building blocks .
Synthesis Analysis
The synthesis of such compounds often involves the use of organofluorine compounds as starting reagents . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound includes a chloro group attached to an acetamide group, which is further connected to a phenyl ring. The phenyl ring is substituted with four fluorine atoms and a trifluoromethyl group .Scientific Research Applications
Electrophilic Fluorinating Agent
Perfluoro-[N-(4-pyridyl)acetamide], a compound related to 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide, has been used as an electrophilic fluorinating agent. This agent effectively fluorinates various organic compounds under mild conditions, demonstrating its utility in organic synthesis and chemical research (Banks, Besheesh, & Tsiliopoulos, 1996).
Potential Pesticides
Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds similar to this compound, have been studied for their potential as pesticides. These compounds have been characterized by X-ray powder diffraction, showing their potential application in agricultural chemistry (Olszewska, Pikus, & Tarasiuk, 2008).
Conformational Studies
Studies on the conformations of related acetamides, including 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, have been conducted. These studies involve dipole moment measurements and quantum chemical calculations, contributing to the understanding of molecular geometry and polarity in chemical research (Ishmaeva et al., 2015).
Antimicrobial Properties
A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, related to the structure of this compound, have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Parikh & Joshi, 2014).
Crystal and Molecular Structures
The crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and related compounds have been examined. This research contributes to the understanding of molecular interactions and structural properties in solid-state chemistry (Chi et al., 2018).
NF-kappaB and AP-1 Gene Expression Inhibitors
Compounds structurally related to this compound have been investigated as inhibitors of NF-kappaB and AP-1 gene expression. Such research is crucial in the field of medicinal chemistry and pharmacology (Palanki et al., 2000).
Glass-Transition Temperature in Polymer Chemistry
Research involving 2-trifluoromethyl-activated bisfluoro monomers, related to this compound, has contributed to the development of novel arylene ether polymers with high glass-transition temperatures. This has implications in the field of materials science and polymer chemistry (Huang et al., 2007).
Safety and Hazards
Future Directions
The future directions for this compound could involve its use in the agrochemical and pharmaceutical industries. Fluorinated compounds, including those with a trifluoromethyl group, have been increasingly used in these industries over the past two decades . It is expected that many novel applications of this compound will be discovered in the future .
Properties
IUPAC Name |
2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF7NO/c10-1-2(19)18-8-6(13)4(11)3(9(15,16)17)5(12)7(8)14/h1H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLKGDGATJAPSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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